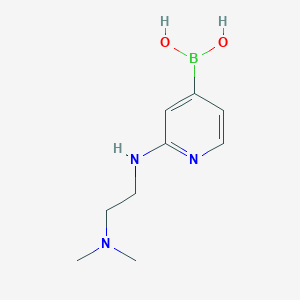

![molecular formula C13H16ClNO4S B1472974 1-[(2-氯苄基)磺酰基]哌啶-4-羧酸 CAS No. 1858250-25-5](/img/structure/B1472974.png)

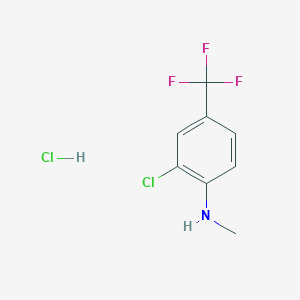

1-[(2-氯苄基)磺酰基]哌啶-4-羧酸

描述

- Piperidine Ring : The core structure consists of a piperidine ring , which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidines play a crucial role in medicinal chemistry and are found in various pharmaceuticals and alkaloids .

Synthesis Analysis

The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves several steps. While specific methods may vary, common approaches include cyclization, annulation, and multicomponent reactions. Researchers have explored both intra- and intermolecular reactions to form various piperidine derivatives. Efficient and cost-effective synthetic routes are essential for drug development .

科学研究应用

药物设计与合成

哌啶衍生物,包括“1-[(2-氯苄基)磺酰基]哌啶-4-羧酸”,在制药行业发挥着重要作用 . 它们存在于二十多种药物类别中 ,使其成为研究各种生物过程和开发新型药物分子的重要工具.

生物活性研究

该化合物由于其哌啶部分可以用于生物活性研究 . 哌啶已被发现表现出广泛的药理活性,使其在潜在药物的发现和生物评估中具有价值 .

取代哌啶的合成

该化合物可用于合成各种取代哌啶 . 这些衍生物在药物化学和药物设计中有着广泛的应用 .

螺哌啶的合成

“1-[(2-氯苄基)磺酰基]哌啶-4-羧酸”也可以用于螺哌啶的合成 . 螺哌啶是一类化合物,已显示出有希望的生物活性,包括抗癌、抗病毒和抗炎作用 .

缩合哌啶的合成

该化合物可用于缩合哌啶的合成 . 这些是另一类哌啶衍生物,在药物化学中具有潜在应用 .

哌啶酮的合成

“1-[(2-氯苄基)磺酰基]哌啶-4-羧酸”可用于哌啶酮的合成 . 哌啶酮是一类化合物,已显示出广泛的生物活性 .

苄位反应

该化合物可用于苄位的反应 . 这些反应包括自由基溴化、亲核取代和氧化 .

羧酸官能团的合成

作用机制

Target of Action

The compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they can interact with a variety of biological targets.

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives are often involved in a wide range of biological processes .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. Given that this is a piperidine derivative, it could potentially have a wide range of effects depending on its specific target .

实验室实验的优点和局限性

1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several advantages for lab experiments. It is a chiral molecule, meaning it can be used to study the stereoselectivity of drugs. Additionally, it is a relatively inexpensive compound, making it a cost-effective tool for research. However, 1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, so it can be difficult to use in aqueous solutions. Additionally, it is not very stable, so it can degrade quickly in the presence of light and heat.

未来方向

1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid has many potential future directions. It could be used to study the mechanism of action of other drugs, such as antibiotics and antifungals. Additionally, it could be used to study the biochemical and physiological effects of different compounds, such as hormones and vitamins. Furthermore, it could be used to synthesize new compounds, such as chiral drugs and chiral catalysts. Finally, it could be used to study the pharmacokinetics of various drugs, such as opioids and benzodiazepines.

属性

IUPAC Name |

1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-12-4-2-1-3-11(12)9-20(18,19)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQNEWUYJCSWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

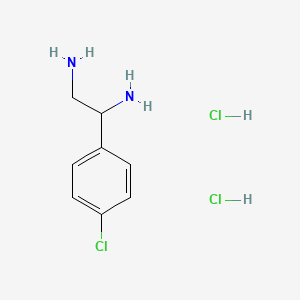

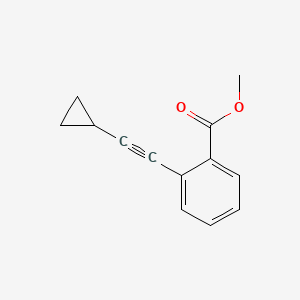

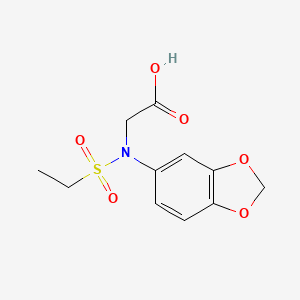

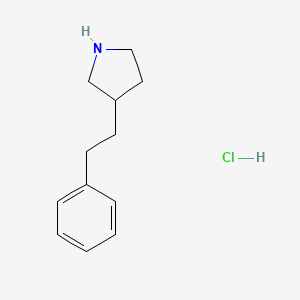

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)